molecular formula C12H12F3N B3051082 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine CAS No. 308823-89-4

4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine

Cat. No. B3051082
CAS RN: 308823-89-4
M. Wt: 227.22 g/mol
InChI Key: PXOCJMKTXBMFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride” is a chemical compound with the CAS Number: 208989-34-8 . It has a molecular weight of 263.69 . The compound is typically stored at room temperature . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12F3N.ClH/c13-12(14,15)11-4-2-1-3-10(11)9-5-7-16-8-6-9;/h1-5,16H,6-8H2;1H . This indicates the presence of 12 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 chlorine atom in the molecule .


Physical And Chemical Properties Analysis

The compound has a melting point of 213-218 degrees Celsius . It is a powder in physical form .

Scientific Research Applications

Enhancing Inhibitory Potency

  • Application in PARP-1 Inhibitors : The 4-phenyl-1,2,3,6-tetrahydropyridine fragment, closely related to the compound , is instrumental in improving the inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1). This enhancement was demonstrated through the synthesis of various benzamide analogs linked to this fragment, leading to potent PARP-1 inhibitors (Ishida et al., 2005).

Role in Pharmacological Properties

  • Biological Activities and Synthesis : Tetrahydropyridine (THP) moieties, of which the compound is a variant, are key components of many biologically active systems. The discovery of neurotoxic properties in similar compounds spurred research into their synthesis and pharmacological properties. This research has led to the creation of several drug candidates currently under clinical study, extending the database for structure-activity relationship (SAR) studies (Mateeva et al., 2005).

Insights into Neurological Conditions

  • Modeling Parkinson's Disease : 1-Methy-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound similar to the one , has been used extensively as a model for Parkinson's disease. It helps in understanding the role of mitochondria in the neurotoxicity and the resultant effects on dopaminergic neurons. This compound provides valuable insights into the mitochondrial involvement in Parkinson's disease (Przedborski et al., 2004).

Structural Analysis

  • Crystal and Molecular Structures : The study of crystal structures of related tetrahydropyridine derivatives provides insights into their chemical behavior and potential applications. Detailed structural analysis of these compounds can inform their biological activity and synthesis processes (Iwasaki et al., 1987).

Anticancer Research

  • Synthesis for Anticancer Properties : Substituted 1,3,4-oxadiazolyl tetrahydropyridines, structurally related to the compound , have been synthesized and investigated for their anticancer activities. These studies emphasize the significance of the tetrahydropyridine moiety in the development of potential anticancer drugs (Redda et al., 2007).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .

properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N/c13-12(14,15)11-4-2-1-3-10(11)9-5-7-16-8-6-9/h1-5,16H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOCJMKTXBMFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627636
Record name 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine

CAS RN

308823-89-4
Record name 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate (200 mg, 0.61 mmol) in methylene chloride (5 mL) was added trifluoroacetic acid (2.5 mL). After being stirred at room temperature for 45 min, the solution was concentrated to give an oil. MS calculated for C12H12F3N: (M+H) 228; found 228.1.
Name
tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine
Reactant of Route 2
4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine
Reactant of Route 3
4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine
Reactant of Route 4
4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine
Reactant of Route 5
Reactant of Route 5
4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine
Reactant of Route 6
4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.